molecular formula C11H15NO B15258576 3-Amino-3-(2-methylphenyl)cyclobutan-1-ol

3-Amino-3-(2-methylphenyl)cyclobutan-1-ol

Cat. No.: B15258576
M. Wt: 177.24 g/mol
InChI Key: PPPDJCNNXYLWQN-UHFFFAOYSA-N
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Description

3-Amino-3-(2-methylphenyl)cyclobutan-1-ol is an organic compound with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . This compound is characterized by a cyclobutane ring substituted with an amino group and a 2-methylphenyl group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-methylphenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylacetonitrile with a suitable cyclobutanone derivative in the presence of a strong base, followed by reduction and hydrolysis steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-methylphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

3-Amino-3-(2-methylphenyl)cyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methylphenyl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(2-methylphenyl)cyclobutan-1-ol is unique due to the specific position of the methyl group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to differences in the compound’s chemical and biological properties .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-amino-3-(2-methylphenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H15NO/c1-8-4-2-3-5-10(8)11(12)6-9(13)7-11/h2-5,9,13H,6-7,12H2,1H3

InChI Key

PPPDJCNNXYLWQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CC(C2)O)N

Origin of Product

United States

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